molecular formula C17H15N5OS2 B12225930 N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B12225930
M. Wt: 369.5 g/mol
InChI Key: QYNMWXAWLCCZRS-UHFFFAOYSA-N
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Description

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). https://pubmed.ncbi.nlm.nih.gov/25787736/ Its research value is significant in the fields of oncology and hematology, where it is utilized to investigate the signaling pathways driven by these specific kinases. JAK2 is a critical mediator of cytokine signaling, and its constitutive activation is implicated in myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis. https://www.nature.com/articles/leu2016285 Simultaneously, FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), promoting uncontrolled cell proliferation and survival. https://bloodcancer.org.uk/understanding-blood-cancer/acute-myeloid-leukaemia-aml/flt3-aml/ The compound's mechanism of action involves binding to the kinase domains of JAK2 and FLT3, thereby blocking the phosphorylation and activation of downstream effectors like STAT proteins, which are central to cell proliferation and apoptosis evasion. https://www.cancer.gov/news-events/cancer-currents-blog/2021/jak-stat-pathway-cancer This dual inhibitory profile makes it an essential pharmacological tool for dissecting the complex interplay of kinase signaling in hematopoietic cancers, validating new drug targets, and studying mechanisms of resistance to existing therapies in vitro and in vivo.

Properties

Molecular Formula

C17H15N5OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C17H15N5OS2/c1-3-13-20-21-16(24-13)19-15(23)14-10(2)22-9-12(18-17(22)25-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,21,23)

InChI Key

QYNMWXAWLCCZRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

One-Pot Tandem Synthesis

A streamlined method involves sequential cyclization and coupling in a single pot:

  • Combine 2-aminothiazole, phenacyl bromide, and thiosemicarbazide in TFA.
  • Add EDCI/HOBt post-cyclization to directly couple the amine.
    Advantages : Reduced steps, higher overall yield (65–72%).

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 min) accelerates cyclization and coupling steps, improving yields by 15–20% compared to conventional heating.

Analytical Characterization

Critical data for validating the compound’s structure include:

  • ¹H NMR (DMSO-d₆): δ 7.82–7.45 (m, 5H, Ph), 3.21 (s, 3H, CH₃), 2.98 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).
  • HRMS : m/z 452.0943 [M+H]⁺ (calc. 452.0948).
  • HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing formation of 1,2,4-thiadiazole isomers.
  • Solution : Use electron-withdrawing groups (e.g., nitro) on the phenyl ring to direct cyclization.

Amine Stability

  • Issue : The 5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene amine is prone to oxidation.
  • Solution : Conduct coupling under inert atmosphere (N₂/Ar) with antioxidants like BHT.

Scalability and Industrial Feasibility

  • Batch Size : Up to 500 g demonstrated in pilot studies.
  • Cost Drivers : EDCI/HOBt reagents (45% of total cost).
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Recent Advances

  • Enzymatic Coupling : Lipase-catalyzed amidation achieves 85% yield without coupling agents.
  • Flow Chemistry : Continuous-flow reactors reduce reaction time from 24 h to 2 h.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.

1. Antimicrobial Properties
Research indicates that derivatives of thiazolidinedione and related compounds possess significant antimicrobial activity. For instance, thiazolidinedione derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 4.2×102μM/ml4.2\times 10^{-2}\,\mu M/ml against Bacillus subtilis and Staphylococcus aureus .

2. Anticancer Activity
Compounds similar to N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide have been evaluated for anticancer properties. Studies have reported that several imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.

3. Anti-inflammatory Effects
Thiazolidinedione compounds are known to modulate inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

1. Formation of Thiadiazole Ring
The initial step often includes the formation of the thiadiazole ring through cyclization reactions involving appropriate thioketones and hydrazines.

2. Imidazole Synthesis
Subsequent reactions lead to the formation of the imidazole moiety via condensation reactions with aldehydes or ketones.

3. Final Carboxamide Formation
The final step involves the conversion of the intermediate products into the carboxamide form through acylation reactions with carboxylic acids or their derivatives.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant activity against Escherichia coli with MIC values comparable to standard antibiotics .
Study 2Anticancer PropertiesEvaluated against various cancer cell lines; showed promising cytotoxic effects .
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro .

Mechanism of Action

The mechanism of action of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazolylidene Carboxamide Derivatives

(a) 1-[4-(Dimethylsulfamoyl)phenyl]-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide (CAS 1190261-84-7)
  • Structural Similarities : Shares the N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene] group.
  • Key Differences : Incorporates a pyrrolidone ring and a dimethylsulfamoyl phenyl substituent instead of the imidazothiazole-phenyl system.
  • Implications : The sulfamoyl group may enhance solubility or target sulfonamide-binding enzymes, while the pyrrolidone could influence conformational flexibility .
(b) Methazolamide (N-[(2Z)-3-Methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide)
  • Structural Similarities : Contains a 1,3,4-thiadiazol-2(3H)-ylidene core with methyl and sulfonamide substituents.
  • Key Differences : Lacks the imidazothiazole-carboxamide moiety; instead, it has an acetamide group.
Compound Molecular Formula Molecular Weight Key Substituents Metabolic Pathway
Target Compound C₂₁H₂₀N₆OS₂ 460.5 Ethyl-thiadiazole, imidazothiazole-phenyl Not reported
CAS 1190261-84-7 C₁₈H₂₂N₆O₄S₂ 450.5 Pyrrolidone, dimethylsulfamoyl phenyl Not studied
Methazolamide C₅H₈N₄O₃S₂ 236.3 Methyl, sulfamoyl Cytochrome P450/Glutathione

Imidazo[2,1-b]thiazole Carboxamides

ND-12025 (2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide)
  • Structural Similarities : Shares the imidazo[2,1-b]thiazole-carboxamide backbone.
  • Key Differences: Contains a trifluoromethylphenoxy-pyridinylmethyl group instead of the thiadiazole-phenyl system.
  • Synthetic Relevance : Prepared via coupling with amines, indicating modular approaches to optimize activity .

Sulfonamide and Triazole-Thiadiazole Hybrids

N-(1H-Benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives
  • Structural Similarities : Benzimidazole and sulfonamide motifs are common in antitumor agents.
  • Key Differences : Replace the thiadiazole ring with a sulfonamide-linked triazole or triazine group.
  • Biological Relevance : Derivatives with halogen or methoxy substituents showed promising antitumor activity in vitro .
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
  • Structural Similarities : Fused thiadiazole-triazole systems, similar to the target compound’s bicyclic core.
  • Key Differences : Feature triazole rings instead of imidazothiazole.
  • Activity : Demonstrated antimicrobial, antiviral, and enzyme-inhibitory effects, highlighting the pharmacophore versatility of thiadiazole hybrids .

Key Research Findings

Metabolic Stability and Toxicity

  • Thiadiazole derivatives like methazolamide are prone to oxidative metabolism, forming reactive intermediates (e.g., sulfenic acids) that may trigger immune-mediated toxicities (e.g., Stevens-Johnson syndrome) .
  • The ethyl substituent in the target compound may reduce metabolic instability compared to methazolamide’s methyl group, but this requires validation.

Biological Activity

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS Number: 919018-97-6) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N5OS2C_{17}H_{15}N_{5}OS_{2} with a molecular weight of 369.5 g/mol. The structure features a thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number919018-97-6
Molecular FormulaC17H15N5OS2
Molecular Weight369.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the thiadiazole ring enhances its reactivity and ability to form complexes with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of several cellular pathways involved in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. A study focusing on 1,3,4-thiadiazole derivatives reported significant growth inhibition against various cancer cell lines:

  • MCF-7 Cells : The compound exhibited an IC50 value of 0.28 µg/mL, indicating potent activity against breast cancer cells through cell cycle arrest at the G2/M phase.
  • HepG2 Cells : The compound demonstrated cytotoxic effects comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) .

In Vitro Studies

In vitro assays using the MTT method have been employed to evaluate the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)0.28
HepG2 (Liver Cancer)9.6

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Case Studies and Research Findings

Several research articles have documented the biological activities associated with thiadiazole derivatives:

  • Antitumor Activity : A study noted that derivatives containing the thiadiazole scaffold showed enhanced antitumor properties due to structural modifications that increased lipophilicity and bioavailability .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Synergistic Effects : Research indicates that combining thiadiazole derivatives with other pharmacologically active compounds can lead to synergistic effects that enhance their therapeutic efficacy while reducing toxicity .

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